1-Benzyl-4-vinylpiperidine
Overview
Description
1-Benzyl-4-vinylpiperidine is an organic compound with the molecular formula C14H19N It is a derivative of piperidine, featuring a benzyl group attached to the nitrogen atom and a vinyl group attached to the fourth carbon of the piperidine ring
Preparation Methods
1-Benzyl-4-vinylpiperidine can be synthesized through several methods. One common synthetic route involves the reaction of N-benzyl-4-piperidone with ethyltriphenylphosphonium bromide. The reaction typically occurs under specific conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally involve similar principles, focusing on optimizing yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-vinylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the vinyl group into an ethyl group, altering the compound’s properties.
Substitution: The benzyl and vinyl groups can participate in substitution reactions, where other functional groups replace them. Common reagents used in these reactions include hydrogen, halogens, and various catalysts.
Scientific Research Applications
1-Benzyl-4-vinylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: Researchers study its interactions with biological systems to understand its potential effects and applications.
Medicine: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds.
Industry: Its unique structure makes it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-4-vinylpiperidine involves its interaction with specific molecular targets. The vinyl group allows it to participate in various chemical reactions, while the benzyl group can enhance its binding affinity to certain receptors or enzymes. These interactions can modulate biological pathways, leading to specific effects .
Comparison with Similar Compounds
1-Benzyl-4-vinylpiperidine can be compared to other similar compounds, such as:
1-Benzyl-4-ethenylpiperidine: Similar in structure but with slight variations in the vinyl group.
Cyclopropanoyl-1-benzyl-4’-fluoro-4-anilinopiperidine: A fentanyl homolog with different functional groups and applications.
Furanoyl-1-benzyl-4-anilinopiperidine: Another fentanyl homolog with distinct properties and uses
Properties
IUPAC Name |
1-benzyl-4-ethenylpiperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-13-8-10-15(11-9-13)12-14-6-4-3-5-7-14/h2-7,13H,1,8-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZYFPCIZUPPAAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCN(CC1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609476 | |
Record name | 1-Benzyl-4-ethenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42790-44-3 | |
Record name | 1-Benzyl-4-ethenylpiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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